

In Vitro T-Cell Activation by BMS-1001 Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: BMS-1001 hydrochloride

Cat. No.: B606213

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Abstract

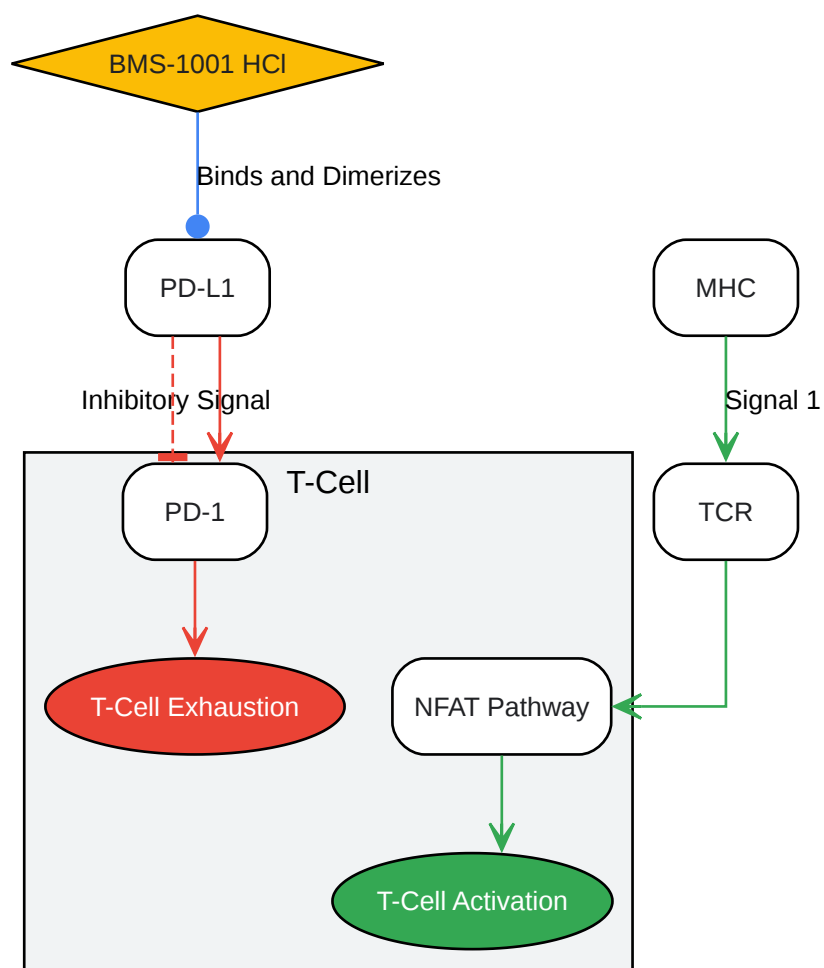
This technical guide provides an in-depth overview of the in vitro application of **BMS-1001 hydrochloride**, a small-molecule inhibitor of the programmed death-ligand 1 (PD-L1). **BMS-1001 hydrochloride** has been shown to effectively block the interaction between PD-L1 and its receptor, programmed cell death protein 1 (PD-1), thereby restoring T-cell activation in vitro. This document details the mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols for in vitro T-cell activation assays, and visualizes the underlying signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology and drug development.

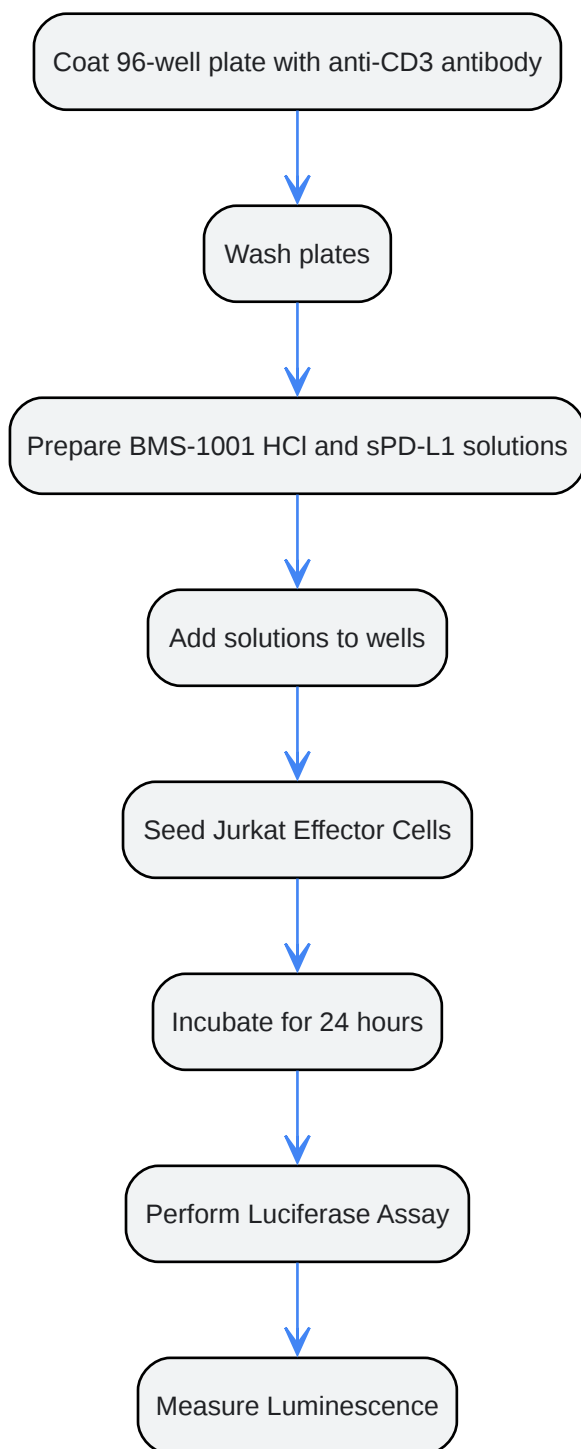
Introduction

The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. In cancer, tumor cells often upregulate PD-L1 to evade immune surveillance by inducing T-cell exhaustion. **BMS-1001 hydrochloride** is an orally active, small-molecule inhibitor that binds to human PD-L1, preventing its interaction with PD-1.^{[1][2][3]} This blockade alleviates the inhibitory signal on T-cells, leading to their reactivation and enhanced anti-tumor immunity.^{[1][2][3]} This guide focuses on the in vitro methodologies used to characterize the T-cell activation potential of **BMS-1001 hydrochloride**.

Mechanism of Action

BMS-1001 hydrochloride functions by binding to PD-L1 and inducing its dimerization.^[4] This dimerization sterically hinders the binding of PD-L1 to PD-1 on T-cells. By disrupting this interaction, **BMS-1001 hydrochloride** effectively removes the "brake" on T-cell activation that is imposed by the PD-1/PD-L1 pathway. This leads to the restoration of T-cell receptor (TCR) signaling, resulting in T-cell proliferation, cytokine production, and effector functions.





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